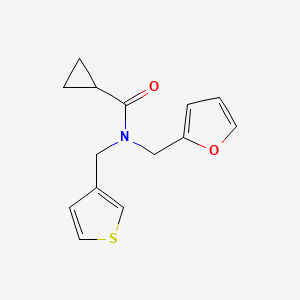

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide

Description

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide is a cyclopropane-based carboxamide derivative featuring dual heteroaromatic substituents: a furan-2-ylmethyl group and a thiophen-3-ylmethyl group. Cyclopropanecarboxamides are known for their conformational rigidity and bioactivity, often exploited in agrochemicals and pharmaceuticals .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c16-14(12-3-4-12)15(8-11-5-7-18-10-11)9-13-2-1-6-17-13/h1-2,5-7,10,12H,3-4,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAHDIDNTUTLCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N(CC2=CSC=C2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide is an organic compound characterized by a cyclopropane ring with a carboxamide group, alongside furan and thiophene moieties. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and materials science.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

- Formation of the Cyclopropane Ring : This can be achieved via the Simmons-Smith reaction, using a diazo compound and an alkene in the presence of a zinc-copper couple.

- Attachment of the Carboxamide Group : The cyclopropane is functionalized with a carboxamide group using reagents such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).

- Introduction of Furan and Thiophene Rings : Alkylation of the amide nitrogen occurs with furan-2-ylmethyl and thiophen-3-ylmethyl halides under basic conditions.

The molecular formula for this compound is , with a molecular weight of approximately 261.34 g/mol .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, which may include enzymes or receptors. The compound's unique structural features allow it to modulate biological pathways effectively.

Potential Targets

- Sigma Receptors : The sigma receptor family has been implicated in various pathologies, including cancer and neurodegenerative diseases. Compounds targeting these receptors have shown promise in preclinical studies .

- COX Inhibition : Similar compounds have been explored for their anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are critical in pain and inflammation pathways .

Biological Activity Studies

Recent research has focused on the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Studies

-

In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of similar compounds on various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations .

Compound Cell Line IC50 (µM) F8–B22 MDA-MB-231 1.55 SW IV-134 HCC1937 0.85 - Mechanistic Insights : Research has indicated that compounds featuring furan and thiophene rings can induce apoptosis in cancer cells through caspase activation pathways .

Comparative Analysis

The biological activity of this compound can be compared to other structurally similar compounds:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide | Different substituents on furan and thiophene rings | Enhanced COX inhibition |

| N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide | Pyridine instead of thiophene | Potential neuroprotective effects |

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key cyclopropanecarboxamide derivatives, emphasizing substituent effects:

Substituent Effects on Properties

- Aromatic vs. Thiophene’s sulfur atom may also enhance metabolic resistance relative to oxygen-containing furan .

- Steric and Electronic Modifications : Cyprofuram’s tetrahydrofuran substituent introduces a saturated ring, reducing conformational flexibility but increasing steric hindrance, which may limit off-target interactions in pesticidal applications . In contrast, the target compound’s methylene-linked heterocycles retain rotational freedom, possibly favoring adaptable binding.

- Pharmaceutical Relevance : Tozasertib’s pyrimidine and methylpiperazinyl groups demonstrate how cyclopropanecarboxamides can be tailored for kinase inhibition, suggesting that the target compound’s heterocycles might be optimized for similar therapeutic targets .

Crystallographic and Computational Insights

- Structural studies on analogs (e.g., ) using SHELX and Mercury CSD software reveal that cyclopropane rings often adopt planar conformations, stabilized by intramolecular hydrogen bonds. The target compound’s crystal packing could differ due to thiophene’s larger van der Waals radius compared to phenyl groups .

- Mercury’s Materials Module enables comparison of packing motifs; for example, naphthyl-substituted derivatives exhibit denser packing than diphenyl analogs , suggesting the target compound’s furan/thiophene groups may intermediate these behaviors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.